Calotropin

説明

Historical Perspectives on Calotropin Phytochemistry and Early Biological Investigations

The study of this compound has roots in the investigation of traditional medicinal plants. Early research focused on isolating and identifying the chemical constituents responsible for the observed biological effects of these plants.

Initial Identification and Isolation Milestones

This compound is a pharmacologically active compound that was isolated from milkweed plants, including Calotropis procera, Calotropis gigantea, and Asclepias curassavica. phcogres.comnih.govphcogres.com These plants belong to the Asclepiadaceae family and have been traditionally used for medicinal purposes in various Asian countries. phcogres.comnih.govphcogres.com Calotropis procera, a shrub native to Africa, was an early source for the isolation of cyclic bridged glycosides, including this compound, from its latex. nih.gov An alcoholic extract of Asclepias curassavica was tested in vitro against cells derived from human carcinoma of the nasopharynx, and the observed cytotoxic activity was attributed to this compound isolated from that extract in a study published in 1964. nih.govnih.gov

Early Reports on Biological Activities and Research Foundations

Historically, this compound was utilized in various traditional practices. phcogres.comphcogres.com For instance, a macerated bark extract was frequently used for de-hearing hides and tanning. phcogres.comphcogres.com this compound was also noted for other historical uses. phcogres.comphcogres.com Early research indicated that this compound is a poisonous cardenolide. phcogres.comphcogres.com The anti-cancer effects of this compound were initially demonstrated in human chronic myeloid leukemia K562 cells. phcogres.com

This compound within the Cardenolide Class of Cardiac Glycosides: Structural Context for Research

This compound is classified as a highly potent cardenolide, sharing a chemical structure similar to cardiac glycosides such as digoxin (B3395198) and digitoxin (B75463). phcogres.comnih.govphcogres.com Cardenolides are a type of cardiac glycoside characterized by a steroid skeleton attached to a monosaccharide at C3 and a five-membered unsaturated lactone ring at C-17. researchgate.net While some cardiac glycosides like ouabain (B1677812) have a monosaccharide attached by a single glycosidic link, this compound is characterized by a doubly linked monosaccharide and a trans-trans-cis conformation of the steroid rings. researchgate.net This structural classification is crucial for understanding its potential interactions and biological activities, particularly its well-established mechanism of action involving the inhibition of the sodium-potassium pump (Na+/K+-ATPase). nih.govwikipedia.orgfrontiersin.org

Botanical Sources and Geographic Distribution: Implications for Research Material Procurement

This compound is primarily found in plants belonging to the Asclepiadoideae subfamily, which is part of the Apocynaceae family. nih.govwikipedia.orgdergipark.org.trresearchgate.netresearchgate.net Key botanical sources include Calotropis procera, Calotropis gigantea, and Asclepias curassavica. phcogres.comnih.govphcogres.com These plants are native to various regions, including Africa, Asia, and parts of the Americas. nih.govijrti.orgjomardpublishing.comrjpponline.orgphytopharmajournal.com Calotropis gigantea is native to Asia and Southeast Asia and has been introduced as an ornamental in other areas like the Pacific Islands, Australia, and parts of the Americas and Africa. ijrti.org Calotropis procera is naturally found in Africa, the Arabian Peninsula, Western Asia, the Indian Subcontinent, and Indo-China, and has become naturalized in Australia, many Pacific Islands, Mexico, Central and South America, and the Caribbean islands. jomardpublishing.com Calotropis species are common in dry waste areas and can be found throughout India and in countries like Sri Lanka, Pakistan, China, Indonesia, and Malaysia. ijrti.orgrjpponline.org this compound can be isolated from different parts of these plants, including the latex, leaves, and root bark. nih.govwikipedia.org The widespread geographic distribution and presence of this compound in various plant parts have implications for the procurement of research material, suggesting availability from diverse regions and sources.

Table 1: Botanical Sources of this compound

| Plant Species | Family | Geographic Distribution | Parts Containing this compound |

| Calotropis procera | Apocynaceae | Africa, Arabian Peninsula, Western Asia, Indian Subcontinent, Indo-China, naturalized in Australia, Pacific Islands, Americas jomardpublishing.com | Latex, leaves, root bark nih.govwikipedia.org |

| Calotropis gigantea | Apocynaceae | Asia, Southeast Asia, introduced in Pacific Islands, Australia, Americas, Africa ijrti.orgrjpponline.org | Latex, leaves, root bark nih.govwikipedia.org |

| Asclepias curassavica | Apocynaceae | Americas, also found in Asian countries phcogres.comnih.govphcogres.com | Whole plant, extract nih.govnih.gov |

| Asclepias subulata | Apocynaceae | Deserts nih.gov | Not specified in snippets |

| Gomphocarpus purpurascens | Apocynaceae | Ethiopia and Eritrea dergipark.org.trresearchgate.net | Leaves dergipark.org.trresearchgate.net |

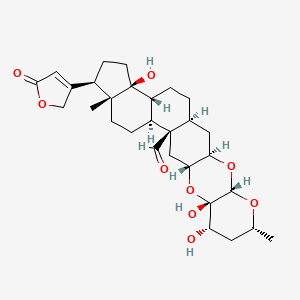

Structure

2D Structure

3D Structure

特性

Key on ui mechanism of action |

(NA+,K+)-ATPASE PRESENT IN CARDIAC MUSCLE HAS BEEN PROPOSED AS THE PHARMACOLOGICAL RECEPTOR FOR CARDIAC GLYCOSIDES. INHIBITION OF THIS ENZYME SYSTEM IS THOUGHT TO BE RESPONSIBLE FOR THE THERAPEUTIC OR TOXIC EFFECTS OF CARDIAC GLYCOSIDES ON THE HEART OF VERTEBRATES. THE ABILITY OF NATURAL AND SEMISYNTHETIC CARDIAC GLYCOSIDES TO INHIBIT (NA+,K+)-ATPASE PREPARATIONS HAS BEEN USED TO PREDICT THE EXTENT OF THEIR EFFECT ON THE MYOCARDIUM. ... THE EVIDENCE CITED...INDICATES THAT ALL CARDENOLIDES MAY BE REGARDED AS HIGHLY TOXIC, THAT SENSITIVITY TO CARDENOLIDES MAY VARY CONSIDERABLY AMONG SPECIES AND THAT THE PRINCIPAL TOXIC EFFECTS ARE ASSOCIATED WITH THE MYOCARDIUM. |

|---|---|

CAS番号 |

1986-70-5 |

分子式 |

C29H40O9 |

分子量 |

532.6 g/mol |

IUPAC名 |

(1S,3R,5S,7R,9S,10S,12R,14R,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde |

InChI |

InChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,23+,25+,26-,27-,28+,29+/m1/s1 |

InChIキー |

OWPWFVVPBYFKBG-GHFYYFPWSA-N |

SMILES |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |

異性体SMILES |

C[C@@H]1C[C@@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O |

正規SMILES |

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O |

外観 |

Solid powder |

Color/Form |

RECTANGULAR PLATELETS FROM ALCOHOL OR ETHYL ACETATE |

melting_point |

223 °C WITH DECOMPOSITION |

他のCAS番号 |

1986-70-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

SOL IN WATER, ALCOHOL; PRACTICALLY INSOL IN ETHER |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

calotropin Pecilocerin A Pekilocerin A |

製品の起源 |

United States |

Advanced Methodologies for Calotropin Isolation and Characterization in Research

Optimized Extraction Techniques from Plant Biomass for Academic Study

The initial and one of the most critical stages in calotropin research is its efficient extraction from the plant matrix, typically from species of the Calotropis genus. The choice of extraction technique and solvent system profoundly impacts the yield and purity of the isolated compound.

Solvent-Based Extraction Optimization and Yield Analysis

Conventional solvent-based extraction remains a cornerstone for obtaining this compound. The optimization of this process involves a systematic evaluation of various solvents with differing polarities to maximize the extraction efficiency. Research has demonstrated that a sequential extraction process using solvents of increasing polarity can effectively fractionate the chemical constituents of the plant material.

A common approach involves the successive extraction of powdered plant material with a series of solvents, such as petroleum ether, diethyl ether, chloroform, ethyl acetate, and ethanol, often concluding with an aqueous extraction. pharmacognosyjournal.net The percentage yield of the crude extract varies significantly with the solvent used, reflecting the solubility of the various phytochemicals present in the plant. For instance, studies on Calotropis gigantea have reported varying yields for different solvent extracts, highlighting the importance of solvent selection in the extraction process. nih.govresearchgate.net While ethanol often produces a higher yield of total extract, the concentration of this compound within that extract must be determined through further analytical methods.

Table 1: Comparative Yield of Calotropis gigantea Leaf Extracts with Different Solvents

| Solvent | Polarity | Percentage Yield (%) | Reference |

|---|---|---|---|

| n-Hexane | Non-polar | 2.25 - 2.38 | nih.govresearchgate.net |

| Petroleum Ether | Non-polar | Varies | pharmacognosyjournal.net |

| Diethyl Ether | Slightly polar | Varies | pharmacognosyjournal.net |

| Chloroform | Polar aprotic | 2.74 | nih.gov |

| Ethyl Acetate | Moderately polar | 2.80 - 2.91 | nih.govresearchgate.net |

| Ethanol | Polar protic | 4.12 | researchgate.net |

| n-Butanol | Polar protic | 5.05 | nih.gov |

| Methanol | Polar protic | 4.82 | nih.gov |

| Water | Polar protic | Varies | pharmacognosyjournal.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Advanced Chromatographic Separation and Purification Methodologies

Following crude extraction, the isolation and purification of this compound from the complex mixture of phytochemicals are achieved through various chromatographic techniques. Column chromatography is a fundamental step, often followed by more advanced and higher resolution methods.

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for the purification of this compound. manufacturingchemist.commdpi.com This technique offers high resolution and efficiency in separating compounds with similar structures. manufacturingchemist.com The use of preparative HPLC can yield this compound with a purity exceeding 95%. mdpi.com The selection of the stationary phase (e.g., silica gel, reversed-phase C18) and the mobile phase is critical for achieving optimal separation. mdpi.com Other advanced chromatographic techniques, such as Supercritical Fluid Chromatography (SFC), also present viable options for the purification of natural products like this compound, offering benefits in terms of solvent reduction and efficiency. evotec.com

Exploration of Novel Solvents (e.g., Deep Eutectic Solvents, Ionic Liquids) in Extraction and Purification

In the quest for more environmentally friendly and efficient extraction methods, novel solvents such as Deep Eutectic Solvents (DESs) and Natural Deep Eutectic Solvents (NADESs) are being explored. nih.govmdpi.comfrontiersin.orgresearchgate.net These solvents are mixtures of two or more components that, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.govresearchgate.net

DESs and NADESs offer several advantages, including low volatility, high solubilization power for a wide range of compounds, and biodegradability. nih.govfrontiersin.org For instance, a common DES is formed from choline chloride and urea. nih.gov While the application of these novel solvents specifically for this compound extraction is an emerging area of research, their successful use in extracting other phytochemicals suggests their high potential for developing greener and more efficient protocols for this compound isolation. mdpi.com

Quantitative and Qualitative Analytical Techniques for this compound Research Purity and Identity

Once purified, the identity, purity, and quantity of this compound must be rigorously determined. This is accomplished through a combination of powerful analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and quantifying the amount of this compound in a sample. researchgate.net A validated reverse-phase HPLC (RP-HPLC) method, often coupled with a UV or mass spectrometry detector, provides high sensitivity and specificity. nih.govnih.gov

The development of a robust HPLC method involves the optimization of several parameters, including the column, mobile phase composition, flow rate, and detector wavelength. nih.govnih.gov Method validation is performed according to established guidelines to ensure linearity, accuracy, precision, and sensitivity. researchgate.netnih.govnih.gov The limit of detection (LOD) and limit of quantification (LOQ) are determined to establish the smallest amount of this compound that can be reliably detected and quantified. researchgate.netnih.gov

Table 2: Validation Parameters for HPLC-based Quantification of a Related Cardenolide

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 1 - 250 µg/mL | researchgate.netnih.gov |

| Correlation Coefficient (R²) | > 0.998 | researchgate.netnih.gov |

| Limit of Detection (LOD) | 0.1 - 16.02 µg/mL | researchgate.netnih.gov |

| Limit of Quantification (LOQ) | 1 - 48.56 µg/mL | researchgate.netnih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unequivocal structural elucidation of this compound. researchgate.netsemanticscholar.orgjchps.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule.

For a complex molecule like this compound, two-dimensional (2D) NMR experiments are crucial for assembling the complete structure. semanticscholar.org These include Correlation Spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded protons and carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to establish long-range proton-carbon connectivities. semanticscholar.org Through the detailed analysis of these NMR spectra, the precise stereochemistry and connectivity of the entire this compound molecule can be determined. researchgate.netresearchgate.net

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Analysis

Mass Spectrometry (MS) coupled with Liquid Chromatography (LC) stands as a powerful and indispensable analytical technique for the separation, identification, and structural elucidation of this compound and related cardenolides from complex plant matrices. cmro.in The combination, particularly as LC-MS/MS, offers high sensitivity and selectivity, enabling the analysis of trace amounts of these compounds in extracts. cmro.in

High-performance liquid chromatography (HPLC) is first employed to separate the components of the plant extract. Methodologies often utilize octadecylsilane columns with a gradient elution system, typically a mixture of acetonitrile and water containing 0.1% formic acid. nih.gov Following separation, the eluent is introduced into a mass spectrometer, where compounds are ionized and their mass-to-charge ratios (m/z) are measured. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions, which is crucial for determining molecular weights. nih.govsci-hub.st

Researchers have utilized both positive and negative ESI modes for analysis. In a negative scan mode, this compound can be detected as a deprotonated molecule [M-H]⁻ or as a formic acid adduct [M+HCOO]⁻. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound with confidence, a critical step in identifying known and novel cardenolides. nih.govnih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for structural characterization. In this technique, a specific parent ion (e.g., the molecular ion of this compound) is selected and fragmented, producing a unique pattern of daughter ions. This fragmentation "fingerprint" is characteristic of the molecule's structure. For instance, the MS/MS spectra of calotropagenin (B1253233) glycosides consistently show specific daughter ions at m/z 387, 369, 351, and 323, which are attributed to the calotropagenin aglycone unit, thereby confirming the core structure of the cardenolide. sci-hub.st To further ensure the unambiguous determination of molecular weights, post-column addition of alkali salts (e.g., lithium, sodium) can be used to promote the formation of adduct ions ([M+Li]⁺, [M+Na]⁺), which are easily identifiable in the mass spectrum. sci-hub.st

| Compound | Plant Source | Molecular Formula | Observed Ion (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|---|

| This compound | Calotropis procera | C29H40O9 | 532.6 | Not Specified | researchgate.net |

| This compound | Calotropis gigantea | Not Specified | Detected at RT 17.73 min | ESI- | nih.gov |

| Calotropagenin Glycosides | Calotropis procera | Not Specified | Parent ions + daughter ions (m/z 387, 369, 351, etc.) | ESI+ | sci-hub.st |

| 15-Hydroxythis compound | Asclepias curassavica | C35H48O14 | 693.3113 [M –H2O + H]+ | HRMS | nih.gov |

Spectrophotometric Assays for Cardenolide Quantification

Spectrophotometric methods are frequently used for the quantification of cardenolides, including this compound. These assays can be direct, measuring the compound itself, or indirect, quantifying its biological activity.

High-performance liquid chromatography coupled with a UV-Vis or Diode-Array Detector (HPLC-DAD) is a common method for direct quantification. researchgate.net Cardenolides exhibit UV absorbance due to the butenolide ring in their structure, typically around 218-220 nm. cornell.edu By creating a calibration curve with a known standard, the concentration of this compound in an extract can be determined based on its peak area in the chromatogram. This technique has been successfully applied to create standardized extracts of Asclepias subulata with specific concentrations of this compound (e.g., 10, 7.6, 5, and 1 mg/dL) for evaluating antiproliferative activity. researchgate.net However, a notable limitation of this approach is the relatively weak UV chromophore of cardenolides, which can result in low sensitivity and may require high sample concentrations for accurate detection. researchgate.net

Indirect spectrophotometric assays are powerful alternatives that quantify this compound based on its biological function. A primary mechanism of action for cardenolides is the inhibition of the Na+/K+-ATPase enzyme. nih.gov The activity of this enzyme can be measured by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. cornell.edu In a laboratory setting, the enzyme is incubated with ATP and the cardenolide of interest. The reaction is then stopped, and a colorimetric reagent (such as the Taussky-Shorr solution) is added, which reacts with the released phosphate to produce a colored complex. nih.gov The intensity of the color, measured with a spectrophotometer, is directly proportional to the enzyme's activity. By measuring the reduction in color intensity in the presence of this compound, its inhibitory potency (often expressed as an IC₅₀ value) can be precisely determined. nih.gov

| Assay Type | Target | Measured Parameter | Result for this compound | Reference |

|---|---|---|---|---|

| Enzymatic Inhibition Assay | Porcine cerebral cortex Na+/K+-ATPase | Colorimetric quantification of released orthophosphate (Pi) | IC50 = 0.27 µM | nih.gov |

| HPLC with Spectrophotometric Detector | Direct quantification of this compound | UV Absorbance | Used to prepare standardized extracts (1-10 mg/dL) | researchgate.net |

Bioactivity-Guided Isolation Strategies and Methodological Refinements

Bioactivity-guided isolation is a highly effective strategy for identifying and purifying novel or potent bioactive compounds from natural sources. This approach uses a specific biological assay to systematically guide the fractionation and purification process, ensuring that researchers focus only on the fractions containing the active principles, thereby increasing the efficiency of the discovery process.

For this compound and related cardenolides, which are known for their cytotoxic properties, anticancer assays are commonly employed to guide the isolation. The process begins with a crude plant extract, for example, an alcoholic extract of Asclepias curassavica, which is first tested for activity against a panel of human cancer cell lines. nih.gov If the crude extract shows significant cytotoxicity, it is then subjected to chromatographic separation into several fractions. nih.govresearchgate.net Each of these fractions is tested again in the bioassay, and only the most active fraction is selected for further purification. researchgate.net This iterative process of separation and bio-assaying is repeated until a pure, active compound—such as this compound—is isolated. This strategy was successfully used to identify this compound as the cytotoxic principle from A. curassavica and to isolate potent oxypregnane-oligoglycosides from Calotropis gigantea. nih.govresearchgate.net

Methodological refinements in chromatography have enhanced the efficiency and resolution of this process. While traditional column chromatography and flash chromatography are foundational, the use of High-Performance Liquid Chromatography (HPLC) is standard for final purification steps. iscientific.org A more advanced technique, High-Speed Counter-Current Chromatography (HSCCC), represents a significant methodological refinement. HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid stationary phases, which can sometimes cause irreversible adsorption of the sample. It utilizes two immiscible solvent phases, with one acting as the mobile phase and the other as the stationary phase, offering an excellent alternative for the separation of natural products. iscientific.org The combination of bioactivity-guided fractionation with these advanced chromatographic techniques provides a robust platform for the targeted isolation of this compound.

Calotropin Biosynthesis and Metabolic Pathways Research

Elucidation of Proposed Biosynthetic Pathways of Calotropin and Related Cardenolides

Cardenolide biosynthesis is believed to proceed through pregnane (B1235032) intermediates, which are derived from sterol precursors. biorxiv.orgnih.gov Two main pathways have been suggested for the conversion of sterol precursors to cardenolide genins: the pregnane pathway and the norcholanic acid pathway. wikipedia.org

Investigations into the Pregnane Pathway

The pregnane pathway is a proposed route for cardenolide biosynthesis starting from a sterol precursor. wikipedia.orgnih.gov This pathway involves the conversion of pregnenolone (B344588) to progesterone (B1679170). wikipedia.org In the pregnane pathway, a plant analog of the mitochondrial cytochrome P450 (similar to human CYP11A) is thought to catalyze the conversion of pregnenolone to progesterone. wikipedia.org Progesterone is then further processed by enzymes such as progesterone 5β-reductase (P5βR) to form 5β-Pregnane-3,20-dione, which is considered an intermediate leading to cardenolide genins like digitoxigenin. wikipedia.orgnih.gov Studies involving feeding of isotope-labelled pregnenolone to plants like Digitalis purpurea have shown successful incorporation into cardenolides, supporting the involvement of pregnane intermediates. researchgate.netbiorxiv.orgresearchgate.net

Research on the Norcholanic Acid Pathway

An alternative proposed route is the norcholanic acid pathway. wikipedia.orgthieme-connect.com This pathway suggests that 23-norcholanic acids can serve as cardenolide precursors. thieme-connect.com Research, particularly in Digitalis purpurea, has indicated that side-chain labelled 23-norcholanic acids can be incorporated into the butenolide ring of cardenolides, suggesting their role in the biosynthetic process. thieme-connect.com While the pregnane pathway is more extensively studied, the norcholanic acid pathway is considered a potential alternative or complementary route, possibly acting as a precursor funneling system at later stages of cardenolide biosynthesis. thieme-connect.comnih.gov Enzymes involved in the pregnane pathway, such as 5β-POR and 3β-HSD, have also shown the ability to catalyze norcholanic acid intermediates. nih.govresearchgate.netidsi.md

Characterization of Sterol Precursor Metabolism and Conversion Steps

Cardenolides are derived from steroid metabolism, originating from sterol precursors. biorxiv.orgmpg.de While cholesterol has been suggested as a precursor, studies also indicate that phytosterols (B1254722) like β-sitosterol and campesterol (B1663852) may serve as preferred substrates for cardenolide biosynthesis in some plants. nih.govresearchgate.netoup.com The conversion of sterols to pregnenolone is considered a crucial initial step in the cardenolide biosynthetic pathway. nih.govresearchgate.netmpg.de Recent research has identified cytochrome P450 enzymes from the CYP87A family, specifically DpCYP87A106 in Digitalis purpurea and CpCYP87A103 in Calotropis procera, that catalyze the conversion of both cholesterol and phytosterols into pregnenolone. researchgate.netresearchgate.netmpg.de This discovery represents a significant advancement in understanding the initial enzymatic steps of cardenolide biosynthesis in these plants. researchgate.netmpg.de

Enzymatic Systems and Genetic Regulation in Cardenolide Biosynthesis

Several enzymes play key roles in the biosynthesis of cardenolides. Research has focused on characterizing these enzymes and understanding their genetic regulation.

Functional Analysis of Progesterone 5β-Reductases (P5βR)

Role of Cytochrome P450 Enzymes in this compound Biotransformation

Cytochrome P450 enzymes (CYPs) are a superfamily of enzymes involved in various metabolic processes in plants, including the biosynthesis of secondary metabolites. mdpi.comfrontiersin.orgwikipedia.org In the context of cardenolide biosynthesis, specific CYP enzymes are involved in critical hydroxylation and cleavage steps. wikipedia.orgbiorxiv.orgnih.gov As mentioned earlier, CYP87A enzymes have been identified as initiating cardenolide biosynthesis by converting sterols to pregnenolone. researchgate.netresearchgate.netmpg.de While the precise roles of all CYP enzymes in the downstream biotransformation steps leading specifically to this compound from its genin (calotropagenin) are not yet fully elucidated, CYPs are generally known to catalyze hydroxylation reactions that are essential for the formation of the cardenolide structure, including the characteristic 14β-hydroxylation. biorxiv.orgbiorxiv.orgthieme-connect.com Research indicates that about 20 enzymes, including various oxidoreductases and P450 enzymes, are likely involved in cardenolide formation downstream of cholesterol. thieme-connect.comresearchgate.net

Genomic and Transcriptomic Approaches to Pathway Elucidation and Enzyme Discovery

Genomic and transcriptomic approaches have become increasingly valuable tools in the effort to elucidate the biosynthetic pathways of plant natural products, including cardenolides like this compound. nih.govmsu.eduwur.nl These approaches provide insights into the genes and enzymes involved in secondary metabolite biosynthesis. msu.eduresearchgate.net

De novo genome assembly and annotation of plants like Calotropis gigantea have provided valuable resources for discovering enzymes involved in cardenolide biosynthesis. nih.govmsu.edu For instance, a high-quality genome assembly for C. gigantea representing a significant portion of its genic space has been generated, aiding in the identification of candidate genes. nih.gov

Transcriptome sequencing, which provides a snapshot of gene expression, has been successfully used to identify potential members of biosynthetic pathways based on coexpression analysis. wur.nl Studies utilizing transcriptomic and metabolomic approaches in Calotropis procera have aimed to identify candidate genes involved in the cardiac glycoside biosynthetic pathway. nih.govnih.gov By analyzing gene expression profiles in different tissues and developmental stages, researchers can correlate gene activity with the accumulation of specific metabolites, helping to pinpoint genes encoding biosynthetic enzymes. nih.govresearchgate.net

Comparative genomic analyses between cardenolide-producing species, such as C. gigantea and other species in the Apocynaceae family, can help elucidate the evolutionary events that led to the emergence of these specialized secondary metabolites. nih.gov Identifying homologous and syntenic relationships between genes in different species can provide clues about conserved biosynthetic steps and potential gene duplication or loss events. nih.gov

Enzymes known to catalyze key steps in cardenolide biosynthesis in other species, such as 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone 5β-reductase (P5βR), have been examined in C. gigantea using sequence similarity searches against functionally characterized proteins. nih.gov This comparative approach helps in identifying putative enzymes involved in the this compound pathway. nih.gov

Transcriptomic data can also be used to develop gene expression atlases, revealing organ-specific and stress-induced differentially expressed genes, which may include those involved in secondary metabolism. msu.edu The integration of transcriptomics and metabolomics data allows for the association of temporal and spatial gene expression levels with metabolite abundance, further aiding in linking genes to specific metabolic pathways and enzyme functions. wur.nl

Comparative Biosynthetic Studies with Other Cardiac Glycosides

Comparative biosynthetic studies with other cardiac glycosides, particularly digitoxin (B75463), have been instrumental in understanding the potential pathways involved in this compound biosynthesis. wikipedia.orgphcogres.com While the final steps leading to this compound from calotropagenin (B1253233) are not well-defined, the initial stages of cardenolide biosynthesis are thought to be similar across various plant species producing these compounds. wikipedia.orgphcogres.com

The shared aspects of the biosynthetic pathways include the origin from sterol precursors and the involvement of intermediates like pregnenolone and progesterone. wikipedia.orgphcogres.comnih.gov The proposed pregnane and norcholanic acid pathways, initially studied in the context of digitoxin biosynthesis in Digitalis, are considered potential routes for the formation of the cardenolide core in Calotropis species as well. wikipedia.orgphcogres.com Enzymes like progesterone 5β-reductase are implicated in these early steps in both Digitalis and Calotropis. wikipedia.orgnih.gov

However, the divergence in the structures of the final cardenolides, such as the differences between digitoxin and this compound, suggests that the later enzymatic steps responsible for modifying the cardenolide core and attaching the sugar moieties differ between species. wikipedia.org Research indicates that Calotropis procera accumulates a structurally diverse range of cardiac glycosides compared to Digitalis, highlighting the species-specific variations in the biosynthetic machinery. nih.gov

Studies investigating the accumulation patterns of different cardiac glycosides and their genins in various tissues and growth stages of Calotropis gigantea have shown variations in the levels of compounds like this compound, uscharin, uscharidin, frugoside, uzarigenin, calotropagenin, and coroglaucigenin. researchgate.net This suggests differential regulation of the biosynthetic pathway enzymes across development and in different plant parts. researchgate.net

Comparative studies using transcriptomic and metabolomic data from different cardenolide-producing species can help identify conserved and divergent genes and enzymes in the biosynthetic pathways. nih.govwur.nl This can lead to a better understanding of how structural diversity among cardiac glycosides is generated through variations in enzymatic activities and pathway branches.

Molecular Mechanisms of Calotropin Action in Biological Systems

Elucidation of Calotropin-Target Protein Interactions

The primary molecular target of this compound is the Na+/K+-ATPase, a crucial transmembrane enzyme. The interaction of this compound with this enzyme disrupts its function, leading to significant downstream effects on cellular ion balance.

This compound is a potent inhibitor of the sodium-potassium pump (Na+/K+-ATPase), an essential transmembrane enzyme responsible for maintaining cellular ion homeostasis. wikipedia.orgunison.mx Inhibition of this enzyme is considered a key mechanism for the cytotoxic effects of cardenolides like this compound. nih.govpeerj.com

Studies have demonstrated that this compound exhibits a dose-response inhibitory effect on Na+/K+-ATPase activity. nih.gov Enzymatic inhibition assays using porcine brain Na+/K+-ATPase revealed that this compound decreased the enzyme's activity with a half-maximal inhibitory concentration (IC50) value of 0.27 µM. nih.govnih.govpeerj.comresearchgate.net Kinetic analyses have further characterized this interaction, showing that this compound acts as an uncompetitive inhibitor of Na+/K+-ATPase. nih.govnih.gov This mode of inhibition indicates that this compound binds preferentially to the enzyme-substrate complex. nih.gov The inhibition constant (Ki) for this compound has been determined to be 0.2 µM, suggesting a high binding affinity for the Na+/K+-ATPase-substrate complex. nih.govpeerj.comresearchgate.netnih.gov

Molecular modeling and docking studies have provided insights into the specific interactions between this compound and the Na+/K+-ATPase. These studies suggest that this compound may interact with key amino acid residues in the enzyme's binding pocket, including Gln111 and Thr797. nih.govresearchgate.netresearchgate.net Additionally, hydrophobic interactions with residues such as Leu125, Ala323, and Phe783 are believed to contribute to the stable binding of this compound to the enzyme. nih.govresearchgate.net

Inhibitory Action of this compound on Na+/K+-ATPase

| Parameter | Value | Source Enzyme | Reference |

|---|---|---|---|

| IC50 | 0.27 ± 0.06 μM | Porcine Brain Na+/K+-ATPase | nih.govnih.govpeerj.com |

| Inhibition Constant (Ki) | 0.2 μM | Porcine Brain Na+/K+-ATPase | nih.govpeerj.com |

| Inhibition Type | Uncompetitive | Porcine Brain Na+/K+-ATPase | nih.govnih.gov |

The inhibition of the Na+/K+-ATPase by this compound has profound consequences on the ionic balance within cells. wikipedia.org By blocking the pump's function, this compound causes an increase in the intracellular concentration of sodium ions. wikipedia.org This disruption in the sodium gradient, in turn, affects the activity of other ion exchangers, notably the Na+/Ca2+ exchanger (NCX). wikipedia.orgnih.gov The elevated intracellular sodium level leads to a reduced efflux of calcium ions via the NCX, resulting in an accumulation of intracellular calcium. wikipedia.orgnih.gov This breakdown of ion homeostasis, particularly the rise in intracellular calcium, is a critical trigger for subsequent cellular events, including apoptosis. nih.govnih.gov

This compound-Mediated Cellular Responses and Intracellular Signaling Cascades

The disruption of ion homeostasis by this compound initiates a series of cellular responses and activates complex intracellular signaling pathways. These cascades ultimately lead to the modulation of the cell cycle, induction of programmed cell death (apoptosis), and inhibition of cell proliferation and angiogenesis.

A significant cellular response to this compound is the arrest of the cell cycle at the G2/M phase. nih.govnih.govfrontiersin.org This effect has been observed in various cancer cell lines, including human chronic myeloid leukemia K562 cells and glioblastoma cell lines A172 and U251. nih.govnih.govfrontiersin.org The arrest at this checkpoint prevents cells from entering mitosis, thereby halting their proliferation.

The molecular mechanism underlying this G2/M phase arrest involves the modulation of key cell cycle regulatory proteins. spandidos-publications.com Research has shown that this compound treatment leads to the downregulation of G2/M regulatory proteins, specifically cyclin A, cyclin B, cyclin-dependent kinase 1 (CDK1), and CDK2. nih.govspandidos-publications.comnih.gov Concurrently, this compound upregulates the expression of cyclin-dependent kinase inhibitors, such as p21 and p27. nih.govnih.gov The upregulation of these inhibitors and downregulation of the cyclin/CDK complexes effectively blocks the progression of the cell cycle from the G2 to the M phase. nih.govnih.gov

Effect of this compound on Cell Cycle Regulatory Proteins

| Protein | Effect of this compound | Cellular Outcome | Reference |

|---|---|---|---|

| Cyclin A | Downregulation | Contributes to G2/M Arrest | nih.gov |

| Cyclin B | Downregulation | Contributes to G2/M Arrest | nih.gov |

| CDK1 | Downregulation | Contributes to G2/M Arrest | frontiersin.orgnih.gov |

| CDK2 | Downregulation | Contributes to G2/M Arrest | frontiersin.orgnih.gov |

| p21 | Up-regulation | Inhibits CDK activity, promoting G2/M Arrest | nih.gov |

| p27 | Up-regulation | Inhibits CDK activity, promoting G2/M Arrest | nih.gov |

This compound is a potent inducer of apoptosis, or programmed cell death. nih.gov This process is mediated through caspase-dependent pathways. peerj.comfrontiersin.org Studies have demonstrated that this compound treatment leads to the activation of initiator caspases, such as caspase-8 and caspase-9, as well as the executioner caspase, caspase-3. nih.govfrontiersin.orgspandidos-publications.comnih.gov Caspase-3 activation subsequently leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis. nih.gov

The apoptotic signaling cascade initiated by this compound also involves significant mitochondrial perturbations. nih.gov This is often referred to as the intrinsic or mitochondrial apoptotic pathway. This compound has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.gov This shift in balance leads to a decrease in the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS). nih.gov Furthermore, this compound promotes the release of cytochrome c from the mitochondria into the cytosol. frontiersin.orgspandidos-publications.com In the cytosol, cytochrome c associates with apoptotic protease activating factor-1 (Apaf-1) to activate the caspase cascade. nih.govfrontiersin.orgspandidos-publications.com Additionally, this compound treatment has been found to downregulate the expression of anti-apoptotic proteins like XIAP and survivin, further promoting cell death. nih.govfrontiersin.org

This compound effectively inhibits the proliferation of various cancer cells in a dose-dependent manner. nih.govnih.govresearchgate.net For instance, it has been shown to inhibit the growth of human colorectal cancer cell lines HT-29 and HCT116. nih.govresearchgate.net The anti-proliferative activity has also been confirmed in non-small cell lung cancer (NSCLC), human colorectal adenocarcinoma, and prostate cancer cell lines, with IC50 values as low as 0.0013 µM in some cases. nih.govfrontiersin.org This inhibition of proliferation is a direct consequence of the cell cycle arrest and apoptosis induction detailed previously.

Beyond its direct effects on tumor cells, extracts from Calotropis procera, a source of this compound, have demonstrated anti-angiogenic properties. scispace.comnih.gov Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Studies using the chicken egg chorioallantoic membrane (CAM) assay and sponge implantation assays in mice have shown that these extracts can inhibit neovascularization induced by vascular endothelial growth factor (VEGF). scispace.comnih.gov This suggests that this compound may also exert its anti-cancer effects by cutting off the blood supply to tumors, thereby inhibiting their growth and spread. scispace.com

Modulation of Oncogenic Signaling Pathways: PI3K/Akt/mTOR, NF-κB, Hippo Pathway, and TGF-β/ERK Interplay

This compound exerts its anticancer effects by intervening in several critical oncogenic signaling pathways that govern cell growth, proliferation, and survival. Research indicates that this compound can inhibit the activation of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, leading to uncontrolled cell growth. nih.gov

The compound also demonstrates significant modulation of the Nuclear Factor-kappa B (NF-κB) pathway. In breast cancer models, proteins from Calotropis procera, the plant source of this compound, have been shown to suppress the activation of NF-κB. plos.orgnih.gov This suppression leads to the downregulation of NF-κB-regulated gene products involved in cell proliferation, such as cyclin D1, and anti-apoptosis, like Bcl-2. nih.gov By inhibiting NF-κB, this compound can induce apoptosis and curb tumor growth. plos.orgnih.gov

In the context of colorectal cancer, this compound has been found to significantly suppress cell proliferation by acting on the Hippo signaling pathway. researchgate.net Specifically, it influences the activity of the Yes-associated protein (YAP), a key downstream effector of this pathway. researchgate.net Dysregulation of the Hippo pathway is often linked to aberrant cell growth and tumor formation. researchgate.net this compound's intervention in this pathway suggests a targeted mechanism for its effects in colorectal cancer cells. researchgate.net

Furthermore, this compound has been shown to regulate the transforming growth factor-β (TGF-β)/extracellular signal-regulated kinase (ERK) signaling pathway. nih.govuni.lu In non-small cell lung cancer (NSCLC) cells, this compound treatment led to the inhibition of TGF-β and ERK expression. uni.lu This action is mediated through the cytotoxic T-lymphocyte associated antigen 4 (CTLA-4) and results in the regulation of apoptosis, inhibition of tumor growth, and prolonged survival in animal models of NSCLC. nih.govuni.lu

Regulation of Inflammatory Mediators (e.g., IL-6, TNF-α) by this compound

This compound has been observed to modulate the expression of key inflammatory cytokines involved in carcinogenesis. Specifically, treatment with this compound has been shown to decrease the expression of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov The suppression of these inflammatory mediators suggests that this compound can slow the progression of cancer by mitigating the inflammatory processes that support tumor growth and development. nih.gov

Reactive Oxygen Species (ROS) Production and Resultant Oxidative Stress Responses

A significant mechanism of this compound's anticancer activity involves the generation of reactive oxygen species (ROS) and the induction of oxidative stress within cancer cells. peerj.com Increased intracellular levels of ROS have been observed in various cancer cell lines following this compound treatment. nih.govphcog.com This accumulation of ROS can trigger apoptotic cell death by activating the mitochondrial apoptotic pathway. nih.govpeerj.com The process is often accompanied by a decrease in the mitochondrial membrane potential and the activation of caspases 3 and 9. peerj.comnih.gov The elevated ROS levels can also suppress the activity of antioxidative enzymes, further contributing to cellular damage and apoptosis. nih.gov In some cancer models, this ROS-induced oxidative stress also leads to the induction of autophagy. nih.govphcog.com

This compound Effects on Specific Cancer Cell Line Models in Preclinical Research

This compound has demonstrated significant cytotoxic and anticancer effects across a wide range of cancer cell lines in preclinical studies. nih.govfrontiersin.org Its efficacy varies between different types of cancer and even among different cell lines of the same cancer type.

In non-small cell lung cancer (NSCLC), this compound showed potent inhibitory activity, particularly against the cisplatin-resistant A549/CDDP cell line, while its effect on the parent A549 cell line was weak. frontiersin.org It also inhibited growth, migration, and invasion in H358 lung cancer cells. nih.gov

For breast cancer, this compound exhibited selective cytotoxicity, being notably more effective against triple-negative breast cancer (TNBC) cell lines like BT-549 and Hs578T compared to the MDA-MB-231 line. nih.govnih.gov This sensitivity in BT-549 cells is linked to an increase in intracellular calcium levels. nih.govnih.gov this compound also inhibits the proliferation of MCF-7 breast cancer cells. nih.govphcog.comphcog.com

In digestive cancers, this compound has shown dose-dependent proliferation inhibition in human colorectal cancer cell lines HT-29 and HCT116. nih.govfrontiersin.org It also displays a potent cytotoxic effect on the human hepatocarcinoma cell line (HepG2) and the human B lymphoblastoid cell line (Raji cells). nih.gov Studies on oral squamous carcinoma cells (HSC-3) also confirm its ability to inhibit cell proliferation in a concentration-dependent manner. nih.gov

The table below summarizes the reported half-maximal inhibitory concentrations (IC₅₀) of this compound in various cancer cell lines.

| Cancer Type | Cell Line | Reported IC₅₀ Value (µM) | Reference |

|---|---|---|---|

| Breast Cancer (Triple-Negative) | BT-459 | 0.03 ± 0.002 | nih.gov |

| Breast Cancer (Triple-Negative) | Hs578T | 0.06 ± 0.01 | nih.gov |

| Breast Cancer (Triple-Negative) | MDA-MB-231 | 0.44 ± 0.08 | nih.gov |

| Lung Cancer (Cisplatin-Resistant) | A549/CDDP | 0.33 ± 0.06 (at 48h) | frontiersin.org |

| Lung Cancer (Adenocarcinoma) | A549 | 38.46 ± 1.16 (at 48h) | frontiersin.org |

| Liver Cancer (Hepatocarcinoma) | HepG2 | 0.04 | nih.gov |

| Lymphoma (B lymphoblastoid) | Raji | 0.02 | nih.gov |

| Oral Squamous Carcinoma | HSC-3 | 27.53 (at 48h) | nih.gov |

Structure Activity Relationship Sar Studies of Calotropin and Its Analogues

Impact of Calotropin Structural Modifications on Na+/K+-ATPase Inhibition Efficacy

The primary mechanism of action for this compound and other cardiac glycosides is the inhibition of the Na+/K+-ATPase, a transmembrane enzyme essential for maintaining ion homeostasis in mammalian cells. researchgate.netnih.gov The efficacy of this inhibition is highly dependent on the specific structural features of the cardenolide.

Studies have shown that this compound is a potent inhibitor of Na+/K+-ATPase, with a reported IC50 value of 0.27 µM on porcine cerebral cortex Na+/K+-ATPase. nih.govnih.govfrontiersin.orgpeerj.com This inhibitory potential is comparable to other well-known cardenolides such as digoxin (B3395198), which has a reported IC50 value of 0.23 µM. nih.govpeerj.com

The structural characteristics of this compound analogues have a significant impact on their Na+/K+-ATPase inhibitory activity. For instance, a comparative study of this compound and corotoxigenin (B14748029) 3-O-glucopyranoside (C3OG), another cardenolide, revealed that this compound has a greater inhibitory effect on Na+/K+-ATPase activity. nih.govresearchgate.net The IC50 values for this compound and C3OG were 0.27 ± 0.06 μM and 0.87 ± 0.2 μM, respectively. nih.gov This difference in potency is likely due to the structural variations between the two molecules. nih.gov Kinetic analyses have further demonstrated that both this compound and C3OG exhibit an uncompetitive inhibition of Na+/K+-ATPase activity, with Ki values of 0.2 μM for this compound and 0.5 μM for C3OG. nih.govresearchgate.net

Molecular modeling studies have provided insights into the potential interactions between this compound and the Na+/K+-ATPase. It is suggested that this compound may interact with key amino acid residues, such as Thr797 and Gln111, which are considered essential for the interaction with the enzyme. nih.govresearchgate.net Additionally, hydrophobic interactions with residues like Phe783, Leu125, and Ala323 may also contribute to the binding and inhibition. nih.gov

| Compound | IC50 (µM) | Ki (µM) | Mode of Inhibition |

|---|---|---|---|

| This compound | 0.27 ± 0.06 | 0.2 | Uncompetitive |

| Corotoxigenin 3-O-glucopyranoside (C3OG) | 0.87 ± 0.2 | 0.5 | Uncompetitive |

| Ouabain (B1677812) | 0.12 ± 0.02 | N/A | N/A |

| Digoxin | 0.23 | N/A | N/A |

Correlation of Specific Chemical Features with Observed Cellular Cytotoxicity

The cytotoxicity of this compound and its analogues is closely linked to their ability to inhibit Na+/K+-ATPase. nih.gov This inhibition leads to an increase in intracellular sodium and calcium levels, which can trigger apoptosis and cell death in cancer cells. phcogres.comresearchgate.net

Structure-activity relationship analyses have revealed several key chemical features that influence the cytotoxicity of cardenolides. For example, the presence of a formyl or methyl-hydroxyl group at the C-10 position of the steroid nucleus has been shown to enhance cytotoxicity. researchgate.net Conversely, the presence of a 4'-OH or 16-OH group tends to decrease cytotoxic activity. researchgate.net

This compound has demonstrated significant cytotoxic effects against a variety of human cancer cell lines. For instance, it has shown potent activity against A549 (lung adenocarcinoma), PC-3 (prostate cancer), and LS-180 (colorectal adenocarcinoma) cell lines, with IC50 values in the nanomolar to micromolar range. nih.gov In a study on HSC-3 oral squamous cancer cells, this compound exhibited a dose-dependent reduction in cell viability, with an IC50 of 27.53 μM after 48 hours of treatment. semanticscholar.org

Interestingly, studies have suggested that this compound may be more selective towards cancer cells compared to normal cells. Research has shown lower toxicity of this compound on human fibroblast cell lines compared to its effects on cancer cells. researchgate.net

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HSC-3 | Oral Squamous Cancer | 27.53 (48h) |

| A549 | Lung Adenocarcinoma | 0.0013 |

| LS-180 | Colorectal Adenocarcinoma | 0.06 |

| PC-3 | Prostate Cancer | 0.41 |

| A172 | Glioblastoma | N/A (most pronounced cytotoxicity) |

| U251 | Glioblastoma | N/A (most pronounced cytotoxicity) |

| K562 | Chronic Myeloid Leukemia | Time and dose-dependent inhibition |

Role of Sugar Moiety and Steroid Nucleus Conformation in Biological Activity

The sugar moiety plays a crucial role in the interaction of cardenolides with the Na+/K+-ATPase. nih.gov It has been demonstrated that the sugar residue is necessary for closing the extracellular cation pathway of the enzyme, thereby stabilizing the enzyme-cardenolide complex. nih.gov Structure-activity relationship studies have indicated that cardenolides with six-membered ring sugar groups generally exhibit significantly stronger inhibitory activity than those with five-membered ring sugar groups. researchgate.net The hydroxyl groups on the sugar are also important, as they can form hydrogen bonds with the enzyme, further enhancing the stability of the complex. nih.gov

Rational Design and De Novo Synthesis of this compound Derivatives for Targeted Research

The promising biological activities of this compound have spurred interest in the rational design and de novo synthesis of its derivatives for targeted research. rsc.orgnih.govresearchgate.netmdpi.comrsc.orgrsc.org The goal of these efforts is to create novel compounds with enhanced potency, improved selectivity, and reduced toxicity.

Rational drug design involves using the knowledge of the structure and function of a biological target, such as the Na+/K+-ATPase, to design molecules that will bind to it with high affinity and specificity. researchgate.net By understanding the SAR of this compound, researchers can make targeted modifications to its structure to improve its therapeutic properties. For example, the chemical modification of 2”-oxovoruscharin, a cardenolide extracted from C. procera, led to the synthesis of UNBS1450. researchgate.net This derivative is characterized by more potent anti-proliferative activity, lower toxicity, and is a strong inhibitor of the sodium pump. researchgate.net

De novo synthesis provides a powerful tool for creating novel this compound analogues that are not accessible through the modification of natural products. rsc.org This approach allows for the systematic exploration of the chemical space around the this compound scaffold, leading to the discovery of new compounds with unique biological activities. The development of synthetic routes to the this compound core structure is a critical step in this process, enabling the creation of a library of analogues for biological evaluation.

Chemical Synthesis and Derivatization Research of Calotropin

Strategies for the Total Synthesis of Calotropin

The total synthesis of a complex natural product like this compound involves constructing the molecule from simple, readily available starting materials. While the complete total synthesis of this compound is a formidable task, research has established foundational strategies by focusing on the construction of its key structural components.

Semi-Synthetic Approaches and Chemical Modification of Natural Cardenolides

Semi-synthetic methods, which start from naturally occurring and structurally related compounds, offer a more direct route to this compound and its analogues. The use of 3-epiandrosterone as a starting material exemplifies this approach. rsc.orgrsc.org The core challenge in this specific semi-synthesis is the extensive modification required on the A-ring of the steroid.

The key transformations include:

Stereo- and regioselective introduction of an α-hydroxyl group at C-2. This is achieved through methods like the Rubottom oxidation. rsc.org

Establishment of the 2α,3β-trans-diol. This specific stereochemical arrangement is essential for forming the characteristic dioxane bridge with the sugar moiety. rsc.org

Installation of the butenolide moiety at C-17. This requires a keto functionality at C-17, necessitating protection and deprotection steps throughout the synthesis. rsc.org

Nature itself provides a blueprint for the chemical modification of cardenolides. Within the this compound family of compounds isolated from natural sources, significant diversity is observed, particularly in the sugar moiety. rsc.org These natural modifications include:

Acetylation at the C-3' position of the sugar. rsc.org

Epimerization of the hydroxyl group at C-3'. rsc.org

Oxidation of the C-3' hydroxyl group. rsc.org

Attachment of thiazolidine (B150603) or dihydrothiazolidine moieties at C-3'. rsc.org

In the laboratory, specific derivatization can also be performed. For instance, this compound and its isomer calactin (B1668211) have been modified with Girard's T reagent, a process used to derivatize ketones and aldehydes. researchgate.net

Targeted Chemical Modifications for Enhanced Bioactivity and Selectivity in Research

A primary goal of synthesizing this compound derivatives is to enhance their biological activity and selectivity against therapeutic targets, such as cancer cells. researchgate.netacs.org Chemical modification allows researchers to probe the structure-activity relationships (SAR) of the cardenolide scaffold.

One study focused on the isolation of a novel cardenolide, 2''-oxovoruscharin, from Calotropis procera and the subsequent semi-synthesis of 27 new derivatives. acs.org The objective was to identify compounds with potent antitumor activity and high in vivo tolerance. From this library of compounds, one derivative, designated as compound 23 , emerged with a particularly promising profile. It demonstrated potent in vitro antitumor activity across a wide panel of human cancer cell lines, comparable to the established chemotherapeutic agent paclitaxel (B517696) (Taxol) and superior to SN-38 (the active metabolite of irinotecan). acs.org This highlights how targeted modifications to the natural cardenolide structure can lead to analogues with potentially improved pharmacological properties. researchgate.netacs.org

| Modification Strategy | Research Objective | Example Outcome | Reference |

| Semi-synthesis of derivatives from natural cardenolides | To create a library of novel compounds for screening | Generation of 27 derivatives from 2''-oxovoruscharin | acs.org |

| Targeted chemical changes to the core structure | To improve antitumor activity and in vivo tolerance | Identification of compound 23 with in vitro activity similar to Taxol | acs.org |

| Exploring Structure-Activity Relationships (SAR) | To understand which parts of the molecule are critical for bioactivity | Finding that specific modifications lead to enhanced inhibitory influence on Na+/K+-ATPase | acs.org |

Stereoselective Synthesis and Chirality Considerations in this compound Analogues

The biological activity of complex molecules like this compound is intrinsically linked to their three-dimensional structure, or stereochemistry. mdpi.comyoutube.com The molecule possesses numerous chiral centers, meaning that only one specific spatial arrangement of atoms (enantiomer or diastereomer) will have the desired biological effect. mdpi.com Therefore, controlling the stereochemistry during synthesis is paramount.

The challenge of stereocontrol is evident in the synthesis of the this compound A-ring. rsc.org Researchers have developed distinct strategies to synthesize the four possible diastereomers of the key 2,3-diol intermediate to ensure the correct one is carried forward. rsc.org

| Target Diastereomer | Synthetic Method | Key Reagents/Reaction Type | Reference |

| cis-2,3-diols (e.g., 21, 22) | Sharpless Dihydroxylation | Osmium tetroxide, chiral ligands | rsc.org |

| trans-2,3-diol (e.g., 23) | Epoxidation and Ring-Opening | m-CPBA (epoxidation), acidic workup | rsc.org |

| 2α,3β-trans-diol (e.g., 27) | Multi-step sequence from 3-epiandrosterone | Protection, oxidation (Rubottom), reduction | rsc.org |

This meticulous control over stereochemistry is crucial because biological targets, such as enzymes and receptors, are themselves chiral. mdpi.com They interact differently with different stereoisomers. The active enantiomer is often termed the "eutomer," while the less active or inactive one is the "distomer". mdpi.com In the context of drug development, synthesizing a single, pure enantiomer is often necessary to maximize efficacy and minimize potential off-target effects. youtube.com For this compound analogues, ensuring the correct stereoconfiguration at the A/B and C/D ring junctions, as well as at the numerous individual stereocenters, is a critical consideration in the design of any synthetic route. rsc.orghelsinki.fi

Ecological and Evolutionary Aspects of Calotropin in Natural Systems

Role of Calotropin in Plant Defense Mechanisms Against Herbivory

This compound functions as a chemical defense mechanism for plants against insect and other herbivores. ontosight.aitestbook.com As a cardenolide, this compound is toxic to many animals because it inhibits the Na+/K+-ATPase pump, an essential enzyme for maintaining cell membrane potential and ion transport. testbook.comwikipedia.orgnih.gov This inhibition can lead to severe cardiotoxicity in sensitive organisms. testbook.com The presence of cardiac glycosides, including this compound, deters browsing by cattle and goats on Calotropis plants. testbook.com Plants can produce these compounds constitutively or induce their production in response to herbivore attack. oup.com For instance, infestation by certain insects can induce the levels of cardenolides in Asclepias syriaca. oup.com The toxicity of cardenolides like this compound affects the feeding, growth, and survival of herbivores. testbook.com

Insect Adaptations and Sequestration Mechanisms of Cardenolides

Despite the toxicity of cardenolides, many insects have evolved remarkable adaptations to feed on cardenolide-producing plants. oup.comfrontiersin.org These adaptations include target-site insensitivity of the Na+/K+-ATPase enzyme, often due to specific amino acid substitutions in the enzyme's binding pocket, which reduces the binding affinity of cardenolides. oup.combiorxiv.orgnih.govnih.gov This molecular adaptation allows insects to tolerate high concentrations of these toxins in their diet. nih.gov

Furthermore, some specialized insects, such as the Monarch butterfly (Danaus plexippus) and the large milkweed bug (Oncopeltus fasciatus), have evolved the ability to sequester and store cardenolides, including this compound, in their tissues. wikipedia.orgoup.comnih.gov This sequestration serves as a defense mechanism against their own predators, making the insects unpalatable or toxic. wikipedia.orgnih.govresearchgate.net Monarch caterpillars, for example, can sequester calactin (B1668211) and this compound in high amounts, sometimes converting other milkweed cardenolides, such as voruscharin, into these compounds. frontiersin.orgpnas.orgnih.gov This conversion can impose a burden on caterpillar growth. pnas.orgnih.gov The sequestration process involves the selective uptake, transport, modification, storage, and deployment of these plant secondary chemicals. researchgate.net In insects like the milkweed bugs, sequestered cardenolides are stored in specific locations, such as the dorsolateral space. researchgate.net

Research on Oncopeltus fasciatus has shown that the evolution of multiple paralogs of the Na+/K+-ATPase subunits, with differential resistance-conferring substitutions, contributes to their adaptation and tolerance to host plant cardenolides like this compound. biorxiv.orgnih.govuni-hamburg.de Older enzyme variants were more strongly inhibited by this compound than ouabain (B1677812), while more derived variants showed diminished sensitivity, with some exhibiting higher resistance to this compound than ouabain. biorxiv.orgnih.govresearchgate.net This suggests a coevolutionary escalation between plant defenses and herbivore tolerance mechanisms. biorxiv.orgresearchgate.net

Interactive Table 1: Insect Adaptations to Cardenolides

| Insect Species | Adaptation Mechanism(s) | Notes |

| Danaus plexippus | Na+/K+-ATPase insensitivity, Cardenolide Sequestration | Preferentially sequesters calactin and this compound. frontiersin.org |

| Oncopeltus fasciatus | Na+/K+-ATPase insensitivity (multiple paralogs), Sequestration | Evolved increased resistance to this compound over time. biorxiv.orgnih.govuni-hamburg.de |

| Poekilocerus bufonius | Cardenolide Sequestration, Na+/K+-ATPase insensitivity | Selectively sequesters calactin and this compound. wikipedia.orgfrontiersin.org |

| Chrysochus auratus | Na+/K+-ATPase insensitivity, Sequestration | nih.gov |

| Chrysochus cobaltinus | Na+/K+-ATPase insensitivity | oup.com |

| Liriomyza asclepiadis | Na+/K+-ATPase insensitivity | oup.com |

| Drosophila melanogaster | Na+/K+-ATPase insensitivity (with specific substitutions) | nih.gov |

Environmental Factors Influencing this compound Production in Host Plants

The production of secondary metabolites in plants, including cardenolides like this compound, can be influenced by a variety of environmental factors. These factors encompass both abiotic and biotic elements. maxapress.commdpi.com Abiotic factors such as light intensity, temperature, water availability (drought), soil composition, and salinity can significantly impact the synthesis and accumulation of secondary metabolites. maxapress.comd-nb.infojuniperpublishers.com For instance, studies on Calotropis procera have shown that environmental variables like altitude and aspect degree can influence biomass variation and soil moisture content, which in turn can affect plant growth and potentially the production of secondary metabolites. frontiersin.org Soil properties, such as soil moisture and phosphorus levels, have also been noted to play a role in the productivity of C. procera. frontiersin.org

While specific detailed research findings directly linking quantified changes in environmental factors to this compound production levels are less extensively documented in the provided search results, the general principle holds that environmental conditions are crucial in shaping the plant's chemical profile. maxapress.comd-nb.infojuniperpublishers.com Biotic interactions, such as herbivory itself, can also induce or alter the production of defensive compounds. oup.commaxapress.com

This compound's Role in Phytoremediation and Broader Ecosystem Interactions

Beyond its direct role in plant defense and herbivore adaptation, Calotropis procera, a source of this compound, has demonstrated potential in phytoremediation. phytopharmajournal.comphytopharmajournal.comnih.govresearchgate.net Phytoremediation is the process by which plants are used to remove, detoxify, or immobilize environmental contaminants. C. procera has been identified as a phytoaccumulator of several heavy metals, including manganese, lead, chromium, iron, copper, nickel, cobalt, strontium, and cadmium. nih.gov Its roots and leaves show tolerance to aluminum toxicity. nih.gov This ability to accumulate heavy metals suggests a role for Calotropis species in reclaiming contaminated soils, thereby contributing to ecosystem health and function in degraded areas. phytopharmajournal.comphytopharmajournal.comresearchgate.net

The presence of toxic cardenolides like this compound in milkweeds and their sequestration by adapted insects also influences higher trophic levels. researchgate.net The toxicity acquired by herbivores deters predators, impacting food webs and predator-prey dynamics within the ecosystem. royalsocietypublishing.org This highlights how plant secondary metabolites can have cascading effects throughout an ecosystem. The ecological importance of Calotropis procera also includes providing habitat for various organisms and its ability to rehabilitate deserted land. researchgate.net

Interactive Table 2: Phytoremediation Potential of Calotropis procera

| Heavy Metal | Plant Part Showing Accumulation/Tolerance | Source |

| Manganese | Not specified (phytoaccumulator) | nih.gov |

| Lead | Not specified (phytoaccumulator) | nih.gov |

| Chromium | Not specified (phytoaccumulator) | nih.gov |

| Iron | Not specified (phytoaccumulator) | nih.gov |

| Copper | Not specified (phytoaccumulator) | nih.gov |

| Nickel | Not specified (phytoaccumulator) | nih.gov |

| Cobalt | Not specified (phytoaccumulator) | nih.gov |

| Strontium | Not specified (phytoaccumulator) | nih.gov |

| Cadmium | Not specified (phytoaccumulator) | nih.gov |

| Aluminum | Roots and Leaves (tolerance) | nih.gov |

Future Research Trajectories and Innovations in Calotropin Studies

Addressing Gaps in In Vivo Preclinical Efficacy Studies

Despite promising in vitro results showcasing Calotropin's cytotoxic and antitumor impacts on various cancer cell lines, including breast, colon, lung, and leukemia, there is a notable need for more comprehensive evidence from in vivo investigations. phcogres.com Preclinical pharmacological studies have explored this compound's effects in vitro using cancer cell lines and in vivo in experimental animal models, targeting antitumor mechanisms and signaling pathways. bg.ac.rsdntb.gov.uanih.gov However, a significant gap exists in the breadth and depth of in vivo studies across all cancer types where in vitro activity has been observed. frontiersin.org Future research should prioritize conducting robust in vivo studies in relevant animal models to confirm the anticancer therapeutic potential suggested by in vitro findings and to explore its effects on tumor growth and survival rates. frontiersin.orgspandidos-publications.com

Exploration of Bioavailability and Novel Formulation Strategies for Enhanced Delivery

The therapeutic efficacy of a compound is significantly influenced by its bioavailability, which refers to the rate and extent of its absorption at the target site. drug-dev.comresearchgate.net Challenges in drug formulation, particularly for compounds with low aqueous solubility, can lead to inadequate bioavailability. nih.govnih.govpharmaexcipients.com this compound, being a complex natural product, may face bioavailability issues that could limit its effectiveness in vivo. Future research should focus on exploring this compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. nih.gov Novel formulation strategies are crucial to enhance this compound's delivery and improve its bioavailability. These strategies could include the use of lipid-based formulations, nanosizing techniques, complexation with polymers, nanomaterials like dendrimers and carbon nanotubes, and other colloidal drug delivery systems. nih.govnih.govpharmaexcipients.comscirp.org Targeted delivery mechanisms, such as liposomes and other nanocarriers, could also be explored to deliver this compound more effectively to specific tissues or organs, potentially increasing its concentration at the site of action while minimizing systemic exposure. drug-dev.comscienceopen.comtaylorfrancis.com

Development of Advanced Analytical Methods for Quality Control and Standardization in Research

Standardization of herbal products and natural compounds like this compound is complex but essential for ensuring consistency and reliability in research and potential therapeutic applications. nih.govamazonaws.com Quality control requires robust analytical methods to accurately identify and quantify this compound in plant extracts and formulations. researchgate.netuin-malang.ac.id While some methods like HPLC-UV have been used, more sensitive and reliable techniques are needed for precise measurement and standardization. researchgate.net Future research should focus on developing and validating advanced analytical methods, such as HPLC-ESI-MS, for the qualitative and quantitative analysis of this compound. researchgate.net These methods are crucial for quality control of raw plant materials and derived extracts, as well as for standardizing this compound content in research preparations. researchgate.netuin-malang.ac.id Standardization protocols are vital for ensuring reproducibility of experimental results across different studies and batches of material. nih.govamazonaws.com

Genetic Engineering and Synthetic Biology Approaches for Enhanced Cardenolide Production in Heterologous Systems

Cardenolides, including this compound, are specialized steroidal metabolites produced by plants. nih.gov Their natural abundance in source plants can be low, posing challenges for large-scale production for research and potential therapeutic use. rsc.orgescholarship.org Genetic engineering and synthetic biology offer promising approaches to enhance the production of cardenolides in heterologous systems, such as bacteria, yeast, or other plant hosts. nih.govrsc.orgescholarship.orgbiotechrep.irfrontiersin.org Research in this area involves elucidating the complete biosynthetic pathways of cardenolides and then reconstituting or engineering these pathways in suitable host organisms. nih.govrsc.org Strategies include pathway engineering, gene dosage tuning, metabolic flux analysis, optimization of gene expression, and modification of central metabolism to increase precursor supply. rsc.orgescholarship.orgbiotechrep.ir Developing robust and reliable heterologous platforms could provide a sustainable and scalable source of this compound and other valuable cardenolides for further research and development. nih.govbiotechrep.ir

Deepening Understanding of the Evolutionary Origins of Cardenolides and Their Ecological Significance

Cardenolides play significant protective roles in the plants that produce them, often acting as defenses against herbivores due to their toxicity. wikipedia.orgnih.govpsu.edu Understanding the evolutionary history and ecological significance of cardenolides can provide insights into their diverse structures and biological activities. Research in this area involves phylogenetic analyses to trace the evolution of cardenolide production across different plant species and families. psu.edunih.govoup.com Studying the coevolutionary interactions between cardenolide-producing plants and herbivores that have developed resistance mechanisms can reveal the selective pressures that have shaped cardenolide diversity. nih.govnih.govd-nb.info Investigating the ecological roles of cardenolides beyond herbivore defense, such as their potential involvement in plant-microbe interactions or signaling, could uncover new facets of their biological importance. This deeper understanding of their natural context may also provide clues for potential applications.

Expanding Mechanistic Studies on Less-Explored Cellular Pathways and Novel Biological Targets

While this compound is known to inhibit Na+/K+-ATPase, leading to dysregulation of ion gradients, and has shown effects on pathways like Wnt signaling and the Hippo pathway in certain cancer cells, its complete spectrum of molecular targets and cellular mechanisms is not yet fully understood. phcogres.comnih.govspandidos-publications.comdovepress.com Future research should aim to expand mechanistic studies to identify and validate less-explored cellular pathways and novel biological targets modulated by this compound. bg.ac.rsdntb.gov.ua This could involve using advanced techniques such as proteomics, metabolomics, and high-throughput screening to comprehensively map this compound's interactions within cells. Investigating its effects on various cellular processes beyond proliferation and apoptosis, such as autophagy, cellular senescence, or immune modulation, could reveal new therapeutic possibilities. jpmsonline.com Understanding these intricate mechanisms is crucial for defining this compound's full therapeutic potential and identifying potential combination therapies. dovepress.com

Q & A

Q. What novel methodologies can elucidate this compound’s off-target effects in non-cancerous tissues?

Q. How can computational modeling enhance this compound’s structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。